REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]([C:20]([OH:22])=[O:21])[C:6]([C:9]2[C:10](=[CH:14][C:15]([O:18]C)=[CH:16][CH:17]=2)[C:11]([OH:13])=[O:12])=[CH:7][CH:8]=1.Br>C(O)(=O)C>[OH:2][C:3]1[CH:4]=[C:5]([C:20]([OH:22])=[O:21])[C:6]([C:9]2[C:10](=[CH:14][C:15]([OH:18])=[CH:16][CH:17]=2)[C:11]([OH:13])=[O:12])=[CH:7][CH:8]=1
|
Name
|
4,4'-dimethoxydiphenic acid
|
Quantity
|
9.06 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=CC1)C=1C(C(=O)O)=CC(=CC1)OC)C(=O)O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 12 hours
|
Duration
|
12 h
|
Type
|
DISTILLATION
|
Details
|
After most of the solvent had been distilled off
|
Type
|
ADDITION
|
Details
|
water was added
|
Type
|
TEMPERATURE
|
Details
|
the solution heated
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the solid residue
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C(=CC1)C=1C(C(=O)O)=CC(=CC1)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |